molecular formula C10H7F13OS B15292104 S-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl) ethanethioate CAS No. 213681-67-5

S-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl) ethanethioate

Cat. No.: B15292104
CAS No.: 213681-67-5
M. Wt: 422.21 g/mol
InChI Key: SVEVXDYTPMSOIT-UHFFFAOYSA-N
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Description

S-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl) ethanethioate is a fluorinated organosulfur compound characterized by a fully substituted perfluorinated octyl chain linked to an ethanethioate group. The compound’s high fluorine content likely imparts unique properties such as chemical inertness, thermal stability, and hydrophobic behavior, making it relevant for applications in surface coatings, surfactants, or specialty polymers.

Properties

CAS No.

213681-67-5

Molecular Formula

C10H7F13OS

Molecular Weight

422.21 g/mol

IUPAC Name

S-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) ethanethioate

InChI

InChI=1S/C10H7F13OS/c1-4(24)25-3-2-5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2-3H2,1H3

InChI Key

SVEVXDYTPMSOIT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl) ethanethioate typically involves the reaction of ethanethioate with 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl iodide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and ensuring high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: S-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl) ethanethioate can undergo nucleophilic substitution reactions, where the ethanethioate group is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under specific conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Major Products:

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Substituted Ethanethioates: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry:

    Surface Coatings: Used in the development of hydrophobic and oleophobic coatings due to its fluorinated nature.

    Catalysis: Acts as a ligand in various catalytic processes, enhancing the efficiency of reactions.

Biology and Medicine:

    Drug Delivery: Its hydrophobic properties make it useful in the formulation of drug delivery systems, particularly for hydrophobic drugs.

    Biocompatible Materials: Incorporated into materials used in medical devices due to its chemical stability and biocompatibility.

Industry:

    Electronics: Utilized in the production of electronic components that require water and oil-resistant properties.

    Textiles: Applied in the treatment of fabrics to impart water and stain resistance.

Mechanism of Action

The mechanism by which S-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl) ethanethioate exerts its effects is primarily through its hydrophobic and lipophobic properties. The fluorinated chain interacts with hydrophobic surfaces, creating a barrier that repels water and oils. This interaction is facilitated by the strong carbon-fluorine bonds, which are resistant to chemical and thermal degradation.

Comparison with Similar Compounds

Fluorinated Sulfonate Esters

Examples :

  • 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl p-toluenesulfonate (4a)
  • 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methanesulfonate (4b)

Key Differences :

  • Functional Group Reactivity : Unlike the thioacetate group in the target compound, sulfonate esters (e.g., 4a, 4b) are stronger leaving groups, making them more reactive in nucleophilic substitution reactions .
  • Synthetic Utility : Sulfonate esters are widely used as intermediates for introducing fluorinated chains into polymers or pharmaceuticals, whereas thioacetates may serve as protected thiols for controlled release applications.
  • Physical Properties: The presence of sulfonate groups in 4a and 4b increases polarity compared to the ethanethioate derivative, affecting solubility (e.g., lower miscibility in nonpolar solvents).

Data Comparison :

Property S-(Tridecafluorooctyl) Ethanethioate (Inferred) 4a (p-Toluenesulfonate) 4b (Methanesulfonate)
Melting Point Not reported 52–54°C Not reported
Fluorine Content 13 F atoms 13 F atoms 13 F atoms
Key Applications Surface modifiers, surfactants Fluorinated polymer precursors Reactive intermediates

Silanetriol and Silane Derivatives

Examples :

  • (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl) Silanetriol
  • Chlorodimethyl[3-[2-[(tridecafluorooctyl)thio]ethoxy]propyl] Silane

Key Differences :

  • Functional Groups : Silanetriol derivatives contain hydrolyzable Si–OH groups, enabling covalent bonding to surfaces (e.g., glass or metals), whereas the ethanethioate compound lacks such reactivity .
  • Toxicity Profile : Silanetriol derivatives are regulated under EU restrictions due to inhalation hazards (marked "Fatal if inhaled" at ≥2 ppb concentrations), suggesting similar precautions may apply to fluorinated thioacetates .

Data Comparison :

Property S-(Tridecafluorooctyl) Ethanethioate (Inferred) Chlorodimethyl Silane Derivative
Boiling Point Not reported 359.0 ± 42.0°C (Predicted)
Density ~1.3–1.4 g/cm³ (Inferred) 1.347 ± 0.06 g/cm³
Molecular Weight ~500–550 g/mol (Inferred) 558.0486 g/mol

Thioacetate Analogues

Example :

  • S-(2E,6E)-2,6-Dimethyl-8-(Phenylsulfonyl)octa-2,6-dien-1-yl Ethanethioate

Key Differences :

  • Structural Features : The analogue in contains conjugated dienes and a phenylsulfonyl group, enabling π-π interactions and electrophilic reactivity absent in the fully saturated fluorinated target compound .
  • Spectroscopic Signatures : The fluorinated compound’s ¹H-NMR would show absence of aromatic protons (cf. δ 7.54–7.86 ppm in ) and distinct shifts for CF₂/CF₃ groups.

Research Findings and Implications

  • Thermal Stability : The high predicted boiling point (359°C) of the silane derivative suggests that fluorinated chains enhance thermal resistance, a trait likely shared by the ethanethioate compound.
  • Regulatory Considerations : Fluorinated compounds with volatile organic solvents are restricted to professional use due to inhalation risks, emphasizing the need for stringent handling protocols for the target compound .
  • Synthetic Challenges : Fluorinated thioacetates may require specialized conditions (e.g., anhydrous, low-temperature) to prevent hydrolysis or defluorination, as seen in sulfonate ester syntheses .

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